4-ethoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide
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Overview
Description
4-ethoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a nitro group, and a tetrazole ring attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide typically involves a multi-step process:
Nitration: The starting material, 4-ethoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzene ring.
Tetrazole Formation: The nitro-substituted benzamide is then reacted with sodium azide and a suitable catalyst, such as copper sulfate, to form the tetrazole ring at the 5-position.
Alkylation: The final step involves the alkylation of the tetrazole ring with 2-bromopropane to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The tetrazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydride, alkyl halides.
Cyclization: Acidic or basic conditions, heat.
Major Products
Reduction: 4-ethoxy-3-amino-N-(2-propyltetrazol-5-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
4-ethoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and tetrazole ring are key functional groups that contribute to its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-nitro-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with a trifluoroethyl group instead of a propyltetrazole ring.
4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
4-ethoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide is unique due to the presence of both an ethoxy group and a propyltetrazole ring, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-ethoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c1-3-7-18-16-13(15-17-18)14-12(20)9-5-6-11(23-4-2)10(8-9)19(21)22/h5-6,8H,3-4,7H2,1-2H3,(H,14,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRLEEFDJVULBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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